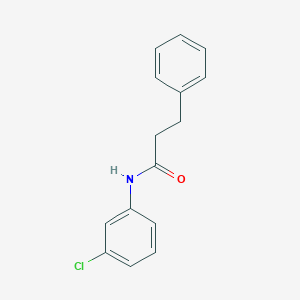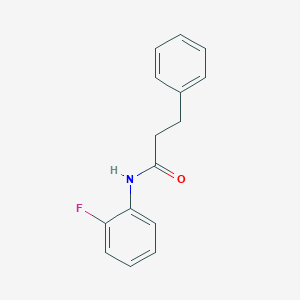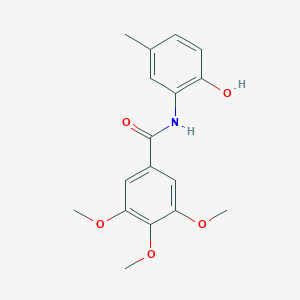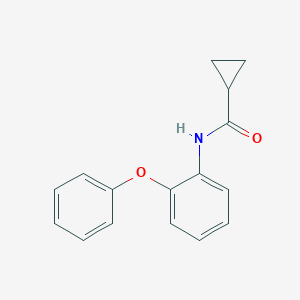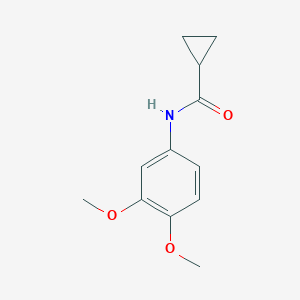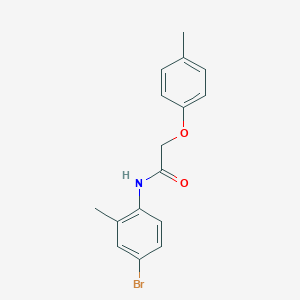
N-(2-phenoxyphenyl)biphenyl-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)biphenyl-4-carboxamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. BPAP belongs to the class of compounds known as eugeroics, which are substances that promote wakefulness and alertness. In recent years, BPAP has been studied for its potential applications in treating sleep disorders, cognitive impairment, and other neurological conditions.
作用機序
The exact mechanism of action of N-(2-phenoxyphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been shown to increase the release of dopamine in the brain, which may contribute to its wakefulness-promoting effects.
Biochemical and Physiological Effects
N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the promotion of wakefulness and alertness, the improvement of cognitive function, and the reduction of sleepiness. N-(2-phenoxyphenyl)biphenyl-4-carboxamide has also been shown to increase locomotor activity in animals, indicating its potential as a stimulant.
実験室実験の利点と制限
One advantage of using N-(2-phenoxyphenyl)biphenyl-4-carboxamide in lab experiments is its specificity for certain neurotransmitters, which allows researchers to study the effects of these neurotransmitters in isolation. However, one limitation of using N-(2-phenoxyphenyl)biphenyl-4-carboxamide in lab experiments is its potential for toxicity, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on N-(2-phenoxyphenyl)biphenyl-4-carboxamide, including its use in treating other neurological conditions such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(2-phenoxyphenyl)biphenyl-4-carboxamide and its potential side effects. Overall, N-(2-phenoxyphenyl)biphenyl-4-carboxamide shows promise as a potential therapeutic agent for a variety of neurological conditions, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(2-phenoxyphenyl)biphenyl-4-carboxamide involves several steps, including the reaction of 2-bromo-1-phenylethanone with 2-phenoxyaniline to form 2-phenyl-1-(2-phenoxyphenyl)ethanone. This intermediate is then reacted with 4-bromobiphenyl to form N-(2-phenoxyphenyl)biphenyl-4-carboxamide. The synthesis of N-(2-phenoxyphenyl)biphenyl-4-carboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(2-phenoxyphenyl)biphenyl-4-carboxamide has been the subject of numerous scientific studies, particularly in the areas of sleep disorders and cognitive impairment. One study found that N-(2-phenoxyphenyl)biphenyl-4-carboxamide improved cognitive function in rats with Alzheimer's disease, while another study found that N-(2-phenoxyphenyl)biphenyl-4-carboxamide improved memory retention in mice. Other studies have investigated the potential use of N-(2-phenoxyphenyl)biphenyl-4-carboxamide in treating narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.
特性
分子式 |
C25H19NO2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H19NO2/c27-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)26-23-13-7-8-14-24(23)28-22-11-5-2-6-12-22/h1-18H,(H,26,27) |
InChIキー |
PVWHTHLIGVLUGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




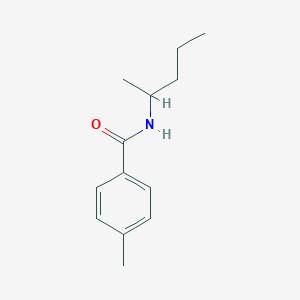

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
